molecular formula C12H19ClO2S B2976188 (3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride CAS No. 2287298-15-9

(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride

Cat. No.: B2976188
CAS No.: 2287298-15-9
M. Wt: 262.79
InChI Key: CUTCONFTWBTPCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” involves the use of [1.1.1]propellane . In one strategy, the azido radical generated from the interaction of PIDA and TMSN3 selectively followed addition to [1.1.1]propellane to form the carbon-centered radical intermediate, which then reacted with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the bicyclo[1.1.1]pentane (BCP) core . BCP is an organic compound and the simplest member of the bicyclic bridged compounds family. It is a hydrocarbon with the formula C5H8. The molecular structure consists of three rings of four carbon atoms each .


Chemical Reactions Analysis

The chemical reactions involving compounds like “this compound” often involve the use of [1.1.1]propellane . For instance, the synthesis of BCPs bearing carbon and halogen substituents under exceptionally mild reaction conditions, via triethylborane-initiated atom-transfer radical addition ring-opening of tricyclo[1.1.1.0 1,3]pentane (TCP) with alkyl halides has been reported .

Future Directions

The future directions in the research and application of compounds like “(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride” could involve the development of more efficient synthesis methods and the exploration of their potential applications in medicinal chemistry .

Properties

IUPAC Name

(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO2S/c13-16(14,15)9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTCONFTWBTPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C23CC(C2)(C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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